molecular formula C22H24BNO2 B1425613 4-(Dibenzylamino)-2,6-dimethylphenylboronic acid CAS No. 1451391-44-8

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid

Cat. No. B1425613
CAS RN: 1451391-44-8
M. Wt: 345.2 g/mol
InChI Key: UOILFPHQODZYGP-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid is a chemical compound with the CAS Number: 1451391-44-8 . It has a molecular weight of 345.25 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H24BNO2/c1-17-13-21(14-18(2)22(17)23(25)26)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14,25-26H,15-16H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.

It is solid in physical form and is typically stored at temperatures between 2-8°C . The InChI code for this compound is 1S/C22H24BNO2/c1-17-13-21(14-18(2)22(17)23(25)26)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14,25-26H,15-16H2,1-2H3 .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

  • Catalysis in Bromination Reactions : Dibenzyl selenoxide, a compound structurally similar to 4-(Dibenzylamino)-2,6-dimethylphenylboronic acid, has been identified as an effective catalyst in the bromination of organic substrates, demonstrating the potential of related compounds in organic synthesis (Goodman & Detty, 2004).

  • Synthesis of Dihydroxyethylene Isosteres : A study reports the preparation of 5-Dibenzylamino-3-dimethylphenylsilyl-4-octanolides, which are valuable intermediates in the synthesis of dipeptide isosteres, highlighting the utility of compounds with similar structural features in complex organic syntheses (Rehders & Hoppe, 1992).

Biomedical Research Applications

  • Cytotoxic Activity in Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized using a compound structurally related to 4-(Dibenzylamino)-2,6-dimethylphenylboronic acid, displayed potent cytotoxic activities against various cancer cell lines, suggesting the potential of similar compounds in cancer research (Deady et al., 2003).

  • Inhibition of Acetylcholinesterase : N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety were found to inhibit Acetylcholinesterase effectively, indicating the relevance of such compounds in neurodegenerative disease research (De Vita et al., 2016).

Material Science and Chemistry

  • Controlled Release in Polymer Membranes : Research on PLA membranes loaded with dibenzylideneacetone (DBA) analogs, including compounds structurally akin to 4-(Dibenzylamino)-2,6-dimethylphenylboronic acid, demonstrated their potential in the development of controlled drug release systems and tissue engineering (Alcántara Blanco et al., 2020).

  • Synthesis of Antioxidant and Radical Scavenging Agents : Studies on the synthesis of phenol derivatives, including compounds with structural similarities to 4-(Dibenzylamino)-2,6-dimethylphenylboronic acid, have explored their antioxidant capacity and radical scavenging activity, indicating their potential use in developing new antioxidants (Gülçin & Daştan, 2007).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[4-(dibenzylamino)-2,6-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BNO2/c1-17-13-21(14-18(2)22(17)23(25)26)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14,25-26H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOILFPHQODZYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170999
Record name Boronic acid, B-[4-[bis(phenylmethyl)amino]-2,6-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid

CAS RN

1451391-44-8
Record name Boronic acid, B-[4-[bis(phenylmethyl)amino]-2,6-dimethylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[bis(phenylmethyl)amino]-2,6-dimethylphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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